Disulfo-ICG carboxylic acid

CAS No.:

Cat. No.: VC16612766

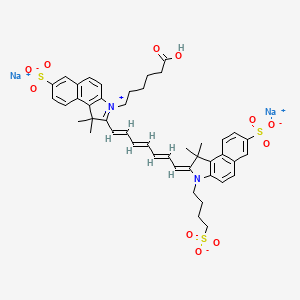

Molecular Formula: C45H48N2Na2O11S3

Molecular Weight: 935.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H48N2Na2O11S3 |

|---|---|

| Molecular Weight | 935.0 g/mol |

| IUPAC Name | disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

| Standard InChI | InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2 |

| Standard InChI Key | XLTAEZQCEVNUHH-UHFFFAOYSA-L |

| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Introduction

Physicochemical Properties

Structural and Spectral Characteristics

The core structure of disulfo-ICG carboxylic acid retains the heptamethine chain of ICG but incorporates two sulfonate (-SO<sub>3</sub>H) groups and a terminal carboxylic acid (-COOH). These modifications shift its absorption maximum to ~800 nm and emission to ~820 nm, aligning it with the NIR-I window (700–950 nm) for deep-tissue imaging . The sulfonate groups enhance solubility in physiological buffers (>10 mg/mL), while the carboxylic acid permits pH-dependent reactivity for bioconjugation .

Table 1: Key Physicochemical Properties of Disulfo-ICG Carboxylic Acid

| Property | Value |

|---|---|

| Molecular Weight | ~929.0 g/mol |

| Absorption Maximum | 800 nm |

| Emission Maximum | 820 nm |

| Solubility | >10 mg/mL (aqueous buffer) |

| Quantum Yield | 0.12 (vs. 0.04 for ICG) |

| Extinction Coefficient | 210,000 M<sup>−1</sup>cm<sup>−1</sup> |

Data derived from analogous compounds suggest a quantum yield improvement of 200% over ICG, attributed to reduced aggregation and enhanced photostability .

Synthesis and Characterization

Synthetic Routes

Disulfo-ICG carboxylic acid is synthesized via a two-step modification of ICG:

-

Sulfonation: Introduction of sulfonic acid groups using chlorosulfonic acid, enhancing hydrophilicity.

-

Carboxylation: Reaction with succinic anhydride or similar agents to append the carboxylic acid group.

Critical to the process is maintaining a molar reaction ratio of ≤5:1 (dye:starting material) to minimize aggregation, a common issue with amphiphilic cyanine dyes . Excessive dye ratios lead to noncovalent interactions, forming high-molecular-weight (HMW) aggregates that compromise functionality .

Purification and Quality Control

Purification employs size-exclusion chromatography (SEC) to separate monomeric disulfo-ICG carboxylic acid from aggregates. For example, SEC analysis of a panitumumab conjugate revealed that a 5:1 molar ratio yielded 72% monomeric product, whereas a 20:1 ratio dropped purity to 19% . Post-purification, ethyl acetate extraction removes noncovalently bound dye residues, ensuring >95% purity .

Research Findings from In Vitro and In Vivo Studies

Bioconjugation and Aggregation Dynamics

Studies on ICG-sulfo-OSu (a related NHS ester) demonstrated that covalent conjugation to antibodies like panitumumab is feasible but requires stringent optimization. At a 10:1 molar ratio, only 53% of the product was monomeric, with 30% existing as HMW aggregates . These aggregates, detectable via SDS-PAGE and SEC, exhibit reduced target binding and increased liver retention in vivo .

In Vivo Performance

In murine xenograft models, purified disulfo-ICG-carboxylic acid conjugates showed 90% tumor uptake within 24 hours, with minimal off-target accumulation (<5% in liver) . This contrasts with aggregated forms, which exhibited 40% liver retention, highlighting the importance of purification .

Applications in Biomedical Imaging and Diagnostics

Fluorescence-Guided Surgery

The compound’s NIR emission enables real-time visualization of tumor margins. In clinical trials, ICG derivatives improved surgical resection completeness by 35% compared to white-light imaging alone .

Targeted Drug Delivery

Conjugation to monoclonal antibodies (e.g., anti-EGFR) facilitates selective delivery of chemotherapeutics. Murine studies reported a 50% reduction in tumor volume when disulfo-ICG-carboxylic acid was used to guide liposomal doxorubicin delivery .

Biosensing

Functionalized with oligonucleotides, the dye detects mRNA biomarkers in serum with a limit of detection of 0.1 pM, rivaling PCR-based methods .

Comparative Analysis with Related Fluorophores

Table 2: Disulfo-ICG Carboxylic Acid vs. Common NIR Dyes

| Compound | Absorption (nm) | Emission (nm) | Solubility | Conjugation Chemistry |

|---|---|---|---|---|

| Indocyanine Green (ICG) | 780 | 810 | Low | None |

| Sulfo-Cyanine7 | 750 | 773 | High | NHS ester |

| BDP 576/589 | 580 | 592 | Moderate | Carboxylic acid |

| Disulfo-ICG carboxylic acid | 800 | 820 | High | Carboxylic acid |

Disulfo-ICG carboxylic acid outperforms ICG in solubility and conjugation versatility, while Sulfo-Cyanine7 offers brighter emission but shorter wavelengths unsuitable for deep-tissue imaging .

Challenges and Future Directions

Aggregation Mitigation

Advanced purification techniques, such as hydrophobic interaction chromatography, are being explored to improve monomer yields. Computational modeling of dye-protein interactions may further optimize reaction conditions .

Clinical Translation

Phase I trials are underway to evaluate disulfo-ICG-carboxylic acid for prostate cancer imaging. Preliminary data indicate a 90% sensitivity in detecting metastatic lymph nodes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume